molecular formula C26H25N3O7 B12018391 4-((2-(2-(3,4-Dimethoxybenzamido)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate

4-((2-(2-(3,4-Dimethoxybenzamido)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate

Cat. No.: B12018391
M. Wt: 491.5 g/mol
InChI Key: NGADVDPUWAXYHM-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-(2-(((3,4-DIMETHOXYBENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzoate derivatives, while reduction can lead to the formation of simpler amines .

Scientific Research Applications

4-(2-(((3,4-DIMETHOXYBENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action for 4-(2-(((3,4-DIMETHOXYBENZOYL)AMINO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes .

Properties

Molecular Formula

C26H25N3O7

Molecular Weight

491.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H25N3O7/c1-33-20-11-6-18(7-12-20)26(32)36-21-9-4-17(5-10-21)15-28-29-24(30)16-27-25(31)19-8-13-22(34-2)23(14-19)35-3/h4-15H,16H2,1-3H3,(H,27,31)(H,29,30)/b28-15+

InChI Key

NGADVDPUWAXYHM-RWPZCVJISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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